molecular formula C11H9NO B1630180 2-(Quinolin-7-YL)acetaldehyde CAS No. 545423-98-1

2-(Quinolin-7-YL)acetaldehyde

Cat. No. B1630180
M. Wt: 171.19 g/mol
InChI Key: RUAUWSRXJBYNSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Gould–Jacob Synthesis : This method involves ortho-substitution of aniline and aldehyde or ketone, followed by cyclodehydration reactions .
  • Friedländer Quinoline Synthesis : Ortho-substitution of aniline and aldehyde or ketone leads to the formation of the quinoline ring system .
  • Transition Metal-Catalyzed Reactions : These have been useful for constructing and functionalizing quinolines .

Molecular Structure Analysis

The quinoline nucleus comprises a benzene ring fused with a pyridine moiety. It is a versatile heterocyclic aromatic compound with applications in both industrial and medicinal chemistry .


Chemical Reactions Analysis

  • Antimicrobial Activity : Many quinoline derivatives display good antimicrobial properties against Gram-positive and Gram-negative microbes .
  • DNA Gyrase Inhibition : Quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

: Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 20784. DOI: 10.1039/d0ra03763j

properties

IUPAC Name

2-quinolin-7-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAUWSRXJBYNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627121
Record name (Quinolin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-7-YL)acetaldehyde

CAS RN

545423-98-1
Record name (Quinolin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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